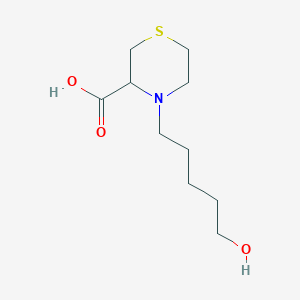
1,2,3,5-Tetra-O-acetyl-b-L-xylofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is a chemical compound with the molecular formula C13H18O9. It is a derivative of xylose, a sugar molecule, where four hydroxyl groups are replaced by acetyl groups. This compound is often used as an intermediate in the synthesis of various nucleosides and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be synthesized through the acetylation of β-L-xylofuranose. The process typically involves the reaction of β-L-xylofuranose with acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine. The reaction is carried out under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose follows similar principles but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield β-L-xylofuranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: β-L-xylofuranose
Oxidation: Corresponding carboxylic acids
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Synthesis of Nucleosides: It serves as a precursor in the synthesis of nucleosides, which are essential components of nucleic acids
Drug Development: The compound is used in the development of antiviral and anticancer drugs due to its ability to form nucleoside analogs.
Biochemical Research: It is used in studies involving carbohydrate metabolism and enzyme activity.
Mécanisme D'action
The mechanism of action of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose primarily involves its role as an intermediate in biochemical reactions. The acetyl groups protect the hydroxyl groups of the sugar molecule, allowing for selective reactions at other sites. Upon deacetylation, the compound can participate in various biochemical pathways, including nucleoside synthesis and carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be compared with other similar compounds such as:
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose: Similar structure but derived from ribose instead of xylose.
1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid: Another acetylated sugar derivative with different biological applications.
The uniqueness of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose lies in its specific structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules .
Propriétés
Formule moléculaire |
C13H18O9 |
|---|---|
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m0/s1 |
Clé InChI |
IHNHAHWGVLXCCI-RNJOBUHISA-N |
SMILES isomérique |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)

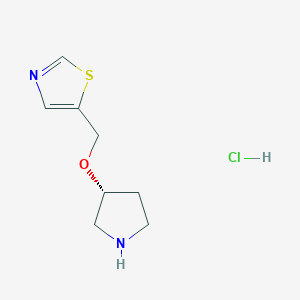
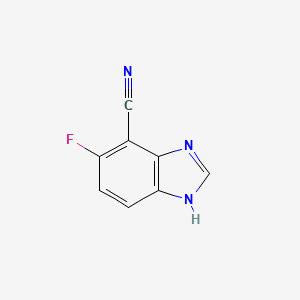

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
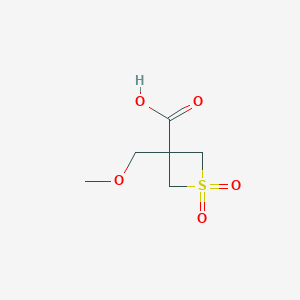
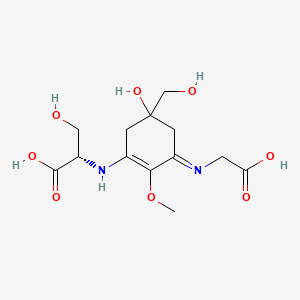
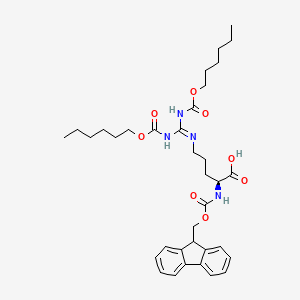
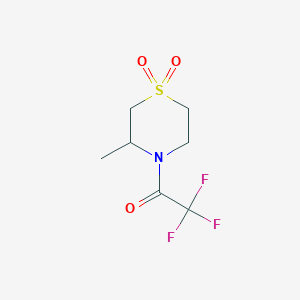
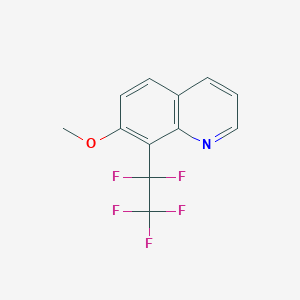
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
